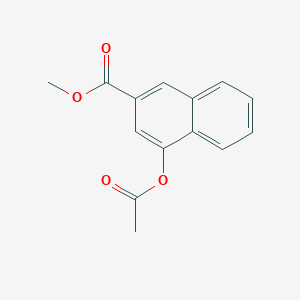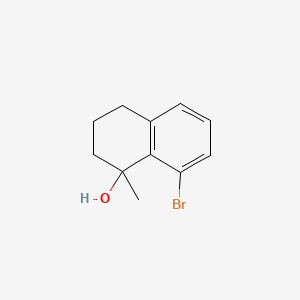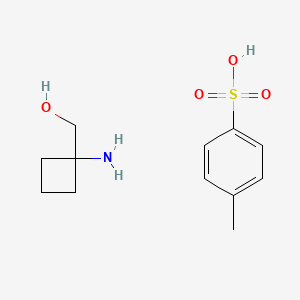
Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The presence of the 2-methoxyphenyl group adds unique chemical properties to the compound, making it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc-protected glycine derivatives, which are then reacted with appropriate reagents to introduce the 2-methoxyphenyl group . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The amino group can participate in substitution reactions, especially during peptide bond formation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and coupling reagents like TBTU for substitution reactions .
Major Products Formed
The major products formed from these reactions include various peptide derivatives, phenolic compounds, and reduced amino acid derivatives. These products are often used in further biochemical and pharmaceutical research .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid is widely used in solid-phase peptide synthesis. Its unique structure allows for the synthesis of complex peptides with high specificity and efficiency .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the structure and function of various proteins .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific molecular pathways, offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for use in diagnostics, drug development, and biochemical assays .
Mecanismo De Acción
The mechanism of action of Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The 2-methoxyphenyl group can interact with various molecular targets, influencing the peptide’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-(S)-2-methoxyphenylglycine: Similar in structure but with a different side chain, leading to different chemical properties.
Fmoc-DL-(2-methoxyphenyl)glycine: A racemic mixture that can be used in similar applications but may have different reactivity and specificity.
Uniqueness
Fmoc-(S)-3-Amino-3-(2-methoxyphenyl)-propionic acid is unique due to its specific stereochemistry and the presence of the 2-methoxyphenyl group. This combination provides distinct chemical properties that are valuable in peptide synthesis and various research applications .
Propiedades
Fórmula molecular |
C25H23NO5 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(2S)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-30-21-13-7-6-12-19(21)23(26)22(24(27)28)25(29)31-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22-23H,14,26H2,1H3,(H,27,28)/t22-,23?/m0/s1 |
Clave InChI |
PCBQIOXJLXILES-NQCNTLBGSA-N |
SMILES isomérico |
COC1=CC=CC=C1C([C@@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
SMILES canónico |
COC1=CC=CC=C1C(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)






![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)

